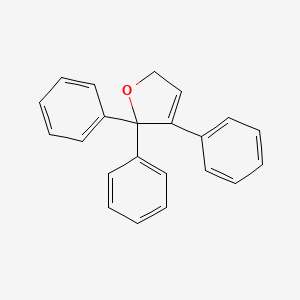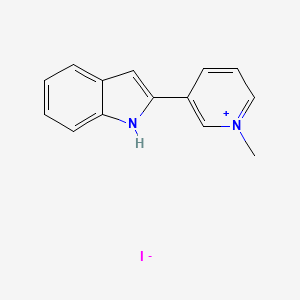![molecular formula C11H16ClNO B3335986 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride CAS No. 1609401-08-2](/img/structure/B3335986.png)
3-[(2-Methylbenzyl)oxy]azetidine hydrochloride
Übersicht
Beschreibung
3-[(2-Methylbenzyl)oxy]azetidine hydrochloride, also known as MBA, is a heterocyclic compound. It has a nitrogen atom in a five-membered ring .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis
The molecular formula of 3-[(2-Methylbenzyl)oxy]azetidine is C11H15NO. Its molecular weight is 177.24 g/mol.Chemical Reactions Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is strongly basic compared to most secondary amines .Wissenschaftliche Forschungsanwendungen
Discovery of Sphingosine-1-Phosphate Receptor Agonist for Autoimmune Diseases
- Sphingosine-1-Phosphate (S1P) Receptor Agonists : A study described the discovery of ceralifimod (ONO-4641), a selective agonist for S1P1 and S1P5 receptors, demonstrating over 30,000-fold selectivity for S1P1 over S1P3. This compound showed potential in treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) due to its effectiveness in lowering peripheral lymphocyte in mice (H. Kurata et al., 2017).
Synthesis and Applications in Drug Discovery
- Iron-Catalyzed Thiol Alkylation : The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation of N-Cbz azetidinols was reported, highlighting the potential of these compounds in drug discovery due to their broad reactivity and the ability to proceed via an azetidine carbocation (Maryne A. J. Dubois et al., 2019).
- Novel Synthetic Routes : Research on the synthesis of 3-functionalized 3-methylazetidines provided access to various derivatives, showcasing a convenient method for creating 3-alkoxy-, 3-aryloxy-, and other functionalized azetidines, which could be valuable in developing new chemical entities (S. Stankovic et al., 2012).
Exploration of Azetidines in Pharmacological Research
- Protective Effects in Microglia : A study on 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) revealed its anti-inflammatory effects and protective role against hypoxia-induced toxicity in microglial cells. This suggests potential applications in neuroprotective strategies (Jiae Kim et al., 2016).
Antimicrobial Applications
- Antibacterial Evaluation of Azetidinone Derivatives : The synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against various bacterial strains, indicating the potential for developing new antimicrobial agents (Himani N. Chopde et al., 2012).
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)methoxy]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFMSYAWTXKBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335956.png)
![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)



![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
